1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine
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Overview
Description
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is an organic compound with the molecular formula C13H22N2O5 and a molecular weight of 286.32 g/mol . It appears as a white to light yellow crystalline powder and is soluble in non-polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), but insoluble in water . This compound is commonly used as a protecting group in organic synthesis to safeguard sensitive functional groups such as amines and hydroxyls during chemical reactions .
Preparation Methods
The synthesis of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine typically involves the activation and substitution reactions of imidazole . The industrial production methods are not extensively documented, but the compound is generally prepared through a series of organic reactions involving the protection of the pyrrolidine ring and subsequent functionalization with the methoxy-oxoethylcarbamoyl group .
Chemical Reactions Analysis
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound is often involved in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparison with Similar Compounds
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is unique due to its specific structure and functional groups. Similar compounds include:
1-Boc-2-(2-oxoethylcarbamoyl)pyrrolidine: Lacks the methoxy group, making it less versatile in certain reactions.
1-Boc-2-(2-methoxyethylcarbamoyl)pyrrolidine: Lacks the oxo group, affecting its reactivity and applications.
These similar compounds differ in their functional groups, which influence their chemical behavior and applications.
Biological Activity
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a methoxy-oxoethyl carbamoyl moiety. The presence of these functional groups is essential for its biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1097194-13-2 |
Molecular Formula | C12H19N3O4 |
Molecular Weight | 253.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound's structure allows it to modulate protein functions, potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Study : In a recent publication, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics .
- Antimicrobial Assessment : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSKLCUPXAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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